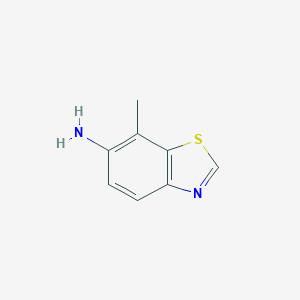

7-Methyl-1,3-benzothiazol-6-amine

Übersicht

Beschreibung

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiazole ring, with a methyl group at the 7th position and an amine group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is typically carried out in an ethanol solvent with a piperidine catalyst . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

7-Methyl-1,3-benzothiazol-6-amine has been studied for its antimicrobial properties. Research indicates that compounds within the benzothiazole family exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. In vitro studies have shown that this compound possesses an MIC (Minimum Inhibitory Concentration) value ranging from 25 to 50 μg/mL against M. tuberculosis H37Rv, comparable to standard treatments like Rifampicin .

| Activity | Target | MIC Values | Reference |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | MIC = 25–50 μg/mL | |

| Antifungal | Candida species | MIC = 50 mg/mL |

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor potential. Studies reveal that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) by targeting c-Met kinase, leading to decreased cell viability and apoptosis.

| Activity | Target | IC50 Values | Reference |

|---|---|---|---|

| Anti-tumor | c-Met kinase | < 100 nM |

Biological Research

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes crucial for bacterial survival, such as dihydroorotase and DNA gyrase.

Materials Science

In addition to its biological applications, this compound is being explored for use in developing new materials with unique electronic properties. Its structural characteristics allow it to be utilized in organic electronics and photonic devices .

Case Study 1: Anti-Tumor Activity

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell growth. The compound's interaction with c-Met kinase was identified as a critical factor in inducing apoptosis in these cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Mycobacterium tuberculosis. The results indicated that it exhibited substantial inhibitory effects with an MIC comparable to standard treatments, suggesting its potential as a candidate for anti-tubercular therapy.

Wirkmechanismus

The mechanism of action of 7-Methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial enzymes and disrupts their function, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: Lacks the methyl group at the 7th position.

6-Methyl-1,3-benzothiazol-2-amine: Has the methyl group at the 6th position instead of the 7th.

7-Ethyl-1,3-benzothiazol-6-amine: Contains an ethyl group instead of a methyl group at the 7th position.

Uniqueness

7-Methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7th position and the amine group at the 6th position can enhance its interaction with biological targets and improve its pharmacological properties.

Biologische Aktivität

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzene ring fused to a thiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C_8H_8N_2S

- Molecular Weight : 164.23 g/mol

- Structure : The presence of a methyl group at the 7th position and an amine group at the 6th position enhances its interaction with biological targets, contributing to its pharmacological properties.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown low minimum inhibitory concentration (MIC) values, indicating strong activity against this pathogen. The compound's mechanism of action involves the inhibition of specific bacterial enzymes essential for cell wall synthesis, particularly targeting the DprE1 protein .

Table 1: Antibacterial Activity against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| This compound | <0.5 |

| Isoniazid (INH) | 0.1 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungal strains and shown promising results, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Recent studies have also evaluated the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through activation of procaspase-3, leading to cell death .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 | 10.5 |

| MCF-7 | 12.0 | |

| PAC-1 | U937 | 5.2 |

| MCF-7 | 6.6 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. In antibacterial applications, it disrupts bacterial enzyme function, while in anticancer applications, it activates apoptotic pathways through caspase activation . Docking studies have indicated that this compound binds effectively to DprE1 and other relevant proteins involved in cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of benzothiazole compounds based on the structure of this compound:

- Study on Anti-tubercular Activity : A series of derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed varying degrees of selectivity and bioavailability with some derivatives exhibiting better efficacy than traditional treatments like Isoniazid .

- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives of benzothiazole could induce apoptosis in cancer cells more effectively than others. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole core significantly influenced anticancer activity .

Eigenschaften

IUPAC Name |

7-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHUUYNKQVJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619245 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196205-20-6 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.